molecular formula C19H16N4O3S B2935048 4-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396719-89-4

4-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2935048
CAS RN: 396719-89-4
M. Wt: 380.42
InChI Key: KBGBWVPXQCTRMH-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, also known as Compound A, is a novel compound that has attracted attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied in detail. In

Scientific Research Applications

Antitumor Agents

Benzothiazole derivatives, including compounds structurally related to 4-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, have been explored for their potential as antitumor agents. These compounds have shown selective cytotoxicity against tumorigenic cell lines, indicating their promise in cancer treatment. For instance, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, a biologically stable derivative, exhibited significant inhibitory effects on tumor growth in vivo (Yoshida et al., 2005).

Heterocyclic Synthesis

The compound's structure is conducive to the synthesis of various heterocyclic derivatives. Such synthetic applications include the creation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These derivatives have diverse applications, including in pharmaceuticals and materials science (Mohareb et al., 2004).

Antimicrobial and Antineoplastic Activities

Some 4-diazopyrazole derivatives, which are structurally related to the compound , have been studied for their antimicrobial and antineoplastic activities. These compounds were tested against various human leukemia, lymphoma, and solid tumor cell lines, showing inhibitory activity. They also demonstrated activity against gram-positive and gram-negative bacteria, though they lacked anti HIV-1 and antimicotic activities (Daidone et al., 1998).

Antioxidant Additives

Derivatives of similar compounds have been evaluated as antioxidant additives for lubricating oils. The synthesis and evaluation of such compounds could have implications for industrial applications, particularly in enhancing the performance and longevity of lubricants (Amer et al., 2011).

Chemical Structure Analysis

Studies on the chemical structure and properties of related compounds have been conducted to better understand their physical and chemical characteristics. This information is crucial for tailoring these compounds for specific applications, including pharmaceuticals and materials science (Holzer et al., 2003).

Desulfurization Studies

The desulfurization reaction of structurally similar compounds has been investigated, providing insights into the chemical behavior and potential transformations of these types of molecules. This research can inform the development of new synthetic methods and compounds (Argilagos et al., 1998).

Mechanism of Action

Mode of Action

Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information. Based on its potential biological activities, it could induce a variety of cellular responses, including changes in cell proliferation, inflammation, viral replication, oxidative stress, microbial growth, tubercular activity, glucose metabolism, malarial parasite growth, and cholinesterase activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of the environment, as pH can influence the ionization state of the compound and its targets. Temperature could affect the compound’s stability and the kinetics of its interactions with its targets. Other molecules in the environment could compete with the compound for its targets or could metabolically transform the compound, potentially affecting its activity and efficacy .

properties

IUPAC Name

4-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-2-4-13(5-3-12)19(24)20-18-16-10-27-11-17(16)21-22(18)14-6-8-15(9-7-14)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGBWVPXQCTRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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